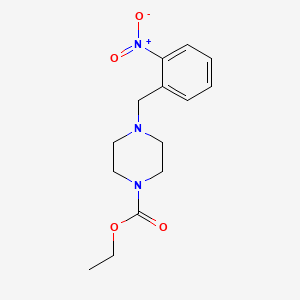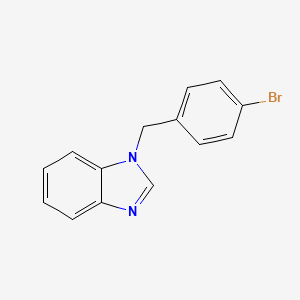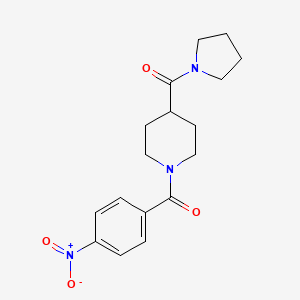
ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate, also known as NBPC, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. NBPC belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate is not fully understood. However, it is believed that ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate exerts its pharmacological effects by interacting with specific proteins or enzymes in the body. For example, ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate has been shown to have several biochemical and physiological effects. In vitro studies have shown that ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate inhibits the growth of cancer cells by inducing apoptosis. ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate also inhibits the activity of MMPs, which are involved in cancer cell invasion and metastasis. In animal models of inflammatory diseases, ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate is its potential as a therapeutic agent for cancer and inflammatory diseases. Its ability to induce apoptosis in cancer cells and reduce inflammation makes it a promising candidate for drug development. However, one of the limitations of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on its toxicity and pharmacokinetics.
Orientations Futures
There are several future directions for the study of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the study of its toxicity and pharmacokinetics to determine its safety and efficacy in vivo. Additionally, the development of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate derivatives with improved solubility and pharmacological properties could lead to the discovery of more effective therapeutic agents for cancer and inflammatory diseases.
Conclusion:
In conclusion, ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. Its ability to induce apoptosis in cancer cells and reduce inflammation makes it a promising candidate for drug development. However, more studies are needed to determine its safety and efficacy in vivo. The development of more efficient synthesis methods and ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate derivatives could lead to the discovery of more effective therapeutic agents for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate involves the reaction of ethyl piperazine-1-carboxylate with 2-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through column chromatography to obtain pure ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is its anticancer activity. ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It is believed that ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. ethyl 4-(2-nitrobenzyl)-1-piperazinecarboxylate has also been studied for its potential as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
ethyl 4-[(2-nitrophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-2-21-14(18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)17(19)20/h3-6H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBDWCLWWZQKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424774 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B5803788.png)
![4-methyl-7,8-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5803814.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)

![5-phenyl[1,2,4]triazolo[1,5-c]quinazolin-2-amine](/img/structure/B5803844.png)

![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)

![3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)

![3,4-dimethoxy-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5803868.png)